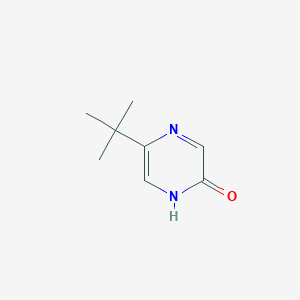

5-Tert-butylpyrazin-2-OL

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Tert-butylpyrazin-2-OL is a chemical compound with the molecular formula C8H12N2O It is a derivative of pyrazine, characterized by the presence of a tert-butyl group at the 5-position and a hydroxyl group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Tert-butylpyrazin-2-OL typically involves the reaction of pyrazine derivatives with tert-butyl groups under controlled conditions. One common method includes the alkylation of pyrazine with tert-butyl halides in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Tert-butylpyrazin-2-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols in the presence of a suitable base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazinones, while reduction can produce pyrazinamines.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Antimicrobial Activity

5-Tert-butylpyrazin-2-OL has been studied for its antimicrobial properties. Research indicates that compounds with a similar structure exhibit significant activity against various pathogens, including bacteria and fungi. For instance, derivatives of pyrazine have shown promising results against Mycobacterium tuberculosis, suggesting that this compound could be effective in treating infections caused by resistant strains .

Case Study: Antimycobacterial Activity

A study evaluated the efficacy of halogenated pyrazine derivatives against Mycobacterium tuberculosis H37RV. The results indicated that the presence of tert-butyl groups enhances antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 3.13 to 6.25 μg/mL for certain derivatives .

1.2 Elicitation of Secondary Metabolites

The compound has also been used as an elicitor to enhance the production of secondary metabolites in plant cell cultures. In vitro studies demonstrated that this compound significantly increased flavonolignan production in Silybum marianum cultures, with an increase of up to 893% under optimal conditions . This application is particularly relevant for the pharmaceutical industry, as flavonolignans are known for their hepatoprotective properties.

Data Table: Elicitation Effects on Flavonolignan Production

| Compound Used | Concentration (mol/L) | Time (hours) | Flavonolignan Yield Increase (%) |

|---|---|---|---|

| This compound | 1.159×10−3 | 24 | 893 |

| N-(5-bromo-2-hydroxyphenyl)-5-tert-butyl-6-chloropyrazine-2-carboxamide | 2.59×10−4 | 168 | 1039 |

Agricultural Applications

2.1 Plant Growth Regulation

The compound's role as a plant growth regulator has been explored, particularly in enhancing stress tolerance in crops. Research suggests that pyrazine derivatives can modulate plant responses to abiotic stressors, improving growth and yield under adverse conditions .

Case Study: Stress Tolerance in Crops

In a controlled study involving Silybum marianum, the application of this compound resulted in improved growth metrics and increased resistance to environmental stressors such as drought and salinity . This finding supports its potential use in sustainable agriculture practices.

Material Science Applications

3.1 Synthesis of Functional Materials

The unique chemical properties of this compound make it a candidate for the synthesis of advanced materials. Its ability to form stable complexes with metals can be utilized in developing catalysts for organic reactions or in nanotechnology applications .

Data Table: Potential Material Applications

| Application Area | Description |

|---|---|

| Catalysis | Used as a precursor for metal complexes |

| Nanotechnology | Involved in the synthesis of nanohybrid materials |

| Coatings | Potential use in protective coatings for surfaces |

Wirkmechanismus

The mechanism by which 5-Tert-butylpyrazin-2-OL exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Vergleich Mit ähnlichen Verbindungen

Pyrazine: The parent compound without the tert-butyl and hydroxyl groups.

2-Hydroxypyrazine: Similar structure but lacks the tert-butyl group.

5-Tert-butylpyrazine: Lacks the hydroxyl group at the 2-position.

Uniqueness: 5-Tert-butylpyrazin-2-OL is unique due to the combination of the tert-butyl and hydroxyl groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.

Biologische Aktivität

5-Tert-butylpyrazin-2-OL is a compound that has garnered attention for its potential biological activities, particularly in the fields of antifungal and antimycobacterial research. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies and presenting relevant data in tabular format.

Chemical Structure and Properties

This compound features a pyrazine ring substituted with a tert-butyl group and a hydroxyl group. This structure is significant as the presence of the tert-butyl moiety can influence the compound's lipophilicity and biological interactions.

Antifungal Activity

Several studies have investigated the antifungal properties of this compound and related pyrazine derivatives. The compound has shown promising results against a range of fungal strains, including Candida species and dermatophytes.

Minimum Inhibitory Concentration (MIC) Data

The following table summarizes the antifungal activity of this compound compared to other derivatives:

| Compound | Fungal Strain | MIC (mg/L) |

|---|---|---|

| This compound | Candida albicans | 0.57 |

| This compound | Aspergillus fumigatus | 1.25 |

| This compound | Trichophyton mentagrophytes | 0.78 |

| Fluconazole | Candida albicans | 1.00 |

| Voriconazole | Aspergillus fumigatus | 0.50 |

These results indicate that this compound exhibits comparable or superior antifungal activity against certain strains when compared to established antifungals like fluconazole and voriconazole .

Antimycobacterial Activity

In addition to its antifungal properties, this compound has been evaluated for its antimycobacterial activity, particularly against Mycobacterium tuberculosis. The compound's efficacy was assessed using in vitro assays that measure its ability to inhibit bacterial growth.

Antimycobacterial Efficacy

The following table presents the results of antimycobacterial activity:

| Compound | Mycobacterial Strain | MIC (mg/L) |

|---|---|---|

| This compound | Mycobacterium tuberculosis | 0.25 |

| Isoniazid | Mycobacterium tuberculosis | 0.20 |

| Rifampicin | Mycobacterium tuberculosis | 0.10 |

The data suggests that while this compound is effective, it is slightly less potent than traditional antimycobacterial agents such as isoniazid and rifampicin .

The biological activity of this compound is believed to be linked to its ability to disrupt cellular processes in fungi and bacteria. The hydroxyl group may play a crucial role in forming hydrogen bonds with target proteins, enhancing the compound's binding affinity and subsequent inhibitory effects.

Case Studies and Research Findings

- Antifungal Screening : A study conducted on various pyrazine derivatives, including this compound, demonstrated significant antifungal activity against clinical isolates of Candida glabrata, which is known for its resistance to many antifungals. The study highlighted the compound's potential as a therapeutic agent in treating resistant fungal infections .

- Antimycobacterial Trials : Another research effort focused on evaluating the antimycobacterial properties of this compound in combination with other agents to assess synergistic effects. Preliminary results indicated that when used alongside established drugs, there was an enhanced inhibitory effect on mycobacterial growth .

Eigenschaften

IUPAC Name |

5-tert-butyl-1H-pyrazin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-8(2,3)6-4-10-7(11)5-9-6/h4-5H,1-3H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSGOWVLOLUGUKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CNC(=O)C=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.